

Ytterbium-169 in Industrial Radiography: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ytterbium-169

Cat. No.: B083583

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ytterbium-169 (Yb-169) is a radioisotope increasingly utilized in industrial radiography, particularly for the non-destructive testing (NDT) of thin-walled materials and components. Its unique low-energy gamma radiation profile offers distinct advantages over traditional isotopes like Iridium-192 (Ir-192), especially in applications demanding high image contrast and enhanced safety. This document provides detailed application notes and protocols for the effective use of **Ytterbium-169** in industrial radiography.

Properties and Advantages of Ytterbium-169

Ytterbium-169 is produced by neutron activation of enriched Ytterbium-168.^[1] It decays by electron capture to Thulium-169 with a half-life of 32 days, emitting a spectrum of low-energy gamma rays.^{[2][3]}

Key Advantages:

- Enhanced Image Quality: The lower energy spectrum of Yb-169 results in higher contrast radiographs, making it ideal for detecting fine defects in thin sections of materials.^[4]
- Improved Safety: The lower energy emissions lead to smaller controlled areas being required for radiographic operations, enhancing personnel safety and reducing the operational

footprint.[4][5]

- Optimal for Thin Materials: Yb-169 is particularly effective for the radiography of steel with a thickness in the range of 4-15 mm and for other thin-walled components where higher energy sources would be less sensitive.[5]
- Portability: **Ytterbium-169** sources can be housed in smaller, more portable exposure devices.

Quantitative Data

Physical Properties of Ytterbium-169

Property	Value
Half-life	32 days[2][3]
Energy Range (keV)	63-308 keV[5]
Average Energy	~93 keV[6]
Decay Mode	Electron Capture

Comparison with Other Gamma Sources

Feature	Ytterbium-169 (Yb-169)	Iridium-192 (Ir-192)	Cobalt-60 (Co-60)
Half-life	32 days	74 days	5.27 years
Energy Range	Low (63-308 keV)	Medium (206-612 keV)	High (1173 & 1332 keV)
Steel Working Thickness	4 - 15 mm[5]	10 - 70 mm	25 - 150 mm
Image Contrast	High	Medium	Low
Relative Safety	Higher (smaller exclusion zones)[4]	Medium	Lower (larger exclusion zones)
Cost per Curie	Higher	Lower	Lower

Radiographic Technique Parameters for Steel (Example)

The following table provides example radiographic techniques for **Ytterbium-169** on steel, demonstrating its performance in achieving high sensitivity.

Material	Thickness (inches)	Source-to-		Film Type	IQI Sensitivity Achieved
		Film Distance (SFD)	Exposure Time (minutes)		
Carbon Steel	0.125	10	5	M	2-2T
Carbon Steel	0.250	10	12	M	2-2T
Stainless Steel	0.125	10	6	M	2-2T
Stainless Steel	0.250	10	15	M	2-2T

Note: Exposure times are indicative and will vary based on the specific activity of the source, film type, and processing. It is recommended to use an exposure calculator or perform test exposures to determine the optimal parameters.

Experimental Protocols

A generalized protocol for industrial radiography using **Ytterbium-169** is outlined below. This should be adapted based on specific job requirements and in accordance with relevant safety standards and regulations, such as those outlined in ASTM E1742.[7][8][9]

Pre-examination Setup

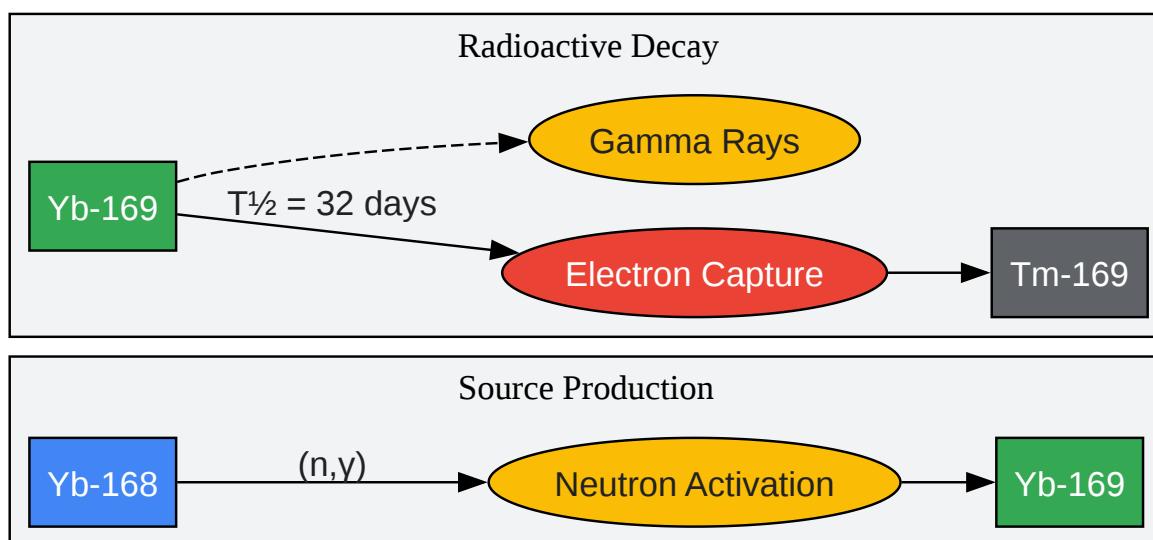
- Safety Precautions:
 - Establish a controlled radiation area with appropriate barriers and warning signs.
 - Ensure all personnel have the required personal protective equipment (PPE), including dosimeters.

- Perform a pre-operational check of the radiography equipment, including the survey meter, exposure device, and emergency stop mechanisms.
- Component Preparation:
 - Clean the surface of the component to be radiographed to remove any dirt, scale, or other foreign material that could interfere with the image.
 - Mark the area of interest on the component.
- Image Quality Indicator (IQI) Selection and Placement:
 - Select the appropriate IQI (penetrometer) based on the material and thickness of the component being examined. Wire-type IQIs are commonly used.[\[10\]](#)
 - Place the IQI on the source side of the component in the area of interest.[\[11\]](#)
- Film Selection and Placement:
 - Select a fine-grain, high-contrast radiographic film.
 - Load the film into a light-tight cassette with lead intensifying screens.
 - Position the cassette on the side of the component opposite the radiation source, ensuring close contact.

Radiographic Exposure

- Determine Exposure Parameters:
 - Calculate the required exposure time using an exposure calculator or established exposure charts. Factors to consider include:
 - Source activity (Curie or Becquerel)
 - Source-to-film distance (SFD)
 - Material and thickness of the component

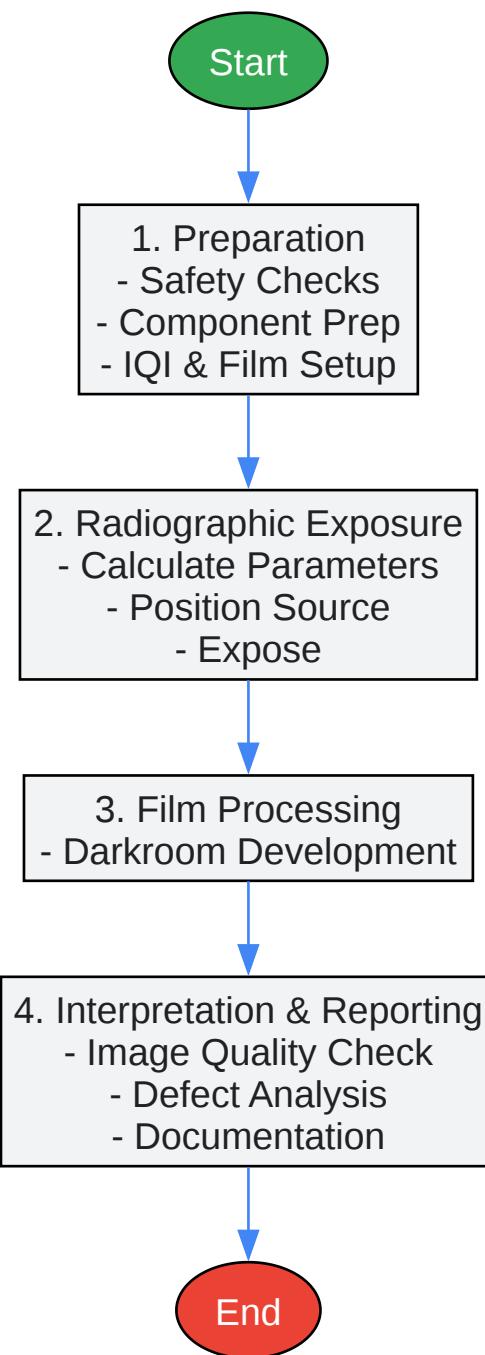
- Film type and desired density
- The general formula for exposure time is: $\text{Exposure Time} = (\text{SFD}^2 * \text{Film Factor}) / (\text{Source Activity} * \text{Exposure Factor})$
- Position the Exposure Device:
 - Place the **Ytterbium-169** exposure device at the calculated SFD from the film.
 - Collimate the radiation beam to the area of interest to minimize scatter.
- Perform the Exposure:
 - Clear the controlled area of all personnel.
 - Remotely expose the source for the calculated duration.
 - Monitor the area with a survey meter during the exposure to ensure the integrity of the controlled area.
- Terminate the Exposure:
 - Retract the source into the shielded container.
 - Verify with a survey meter that the source is fully shielded before re-entering the controlled area.


Post-exposure Processing and Interpretation

- Film Processing:
 - Process the exposed film in a darkroom according to the manufacturer's recommendations.
- Radiograph Interpretation:
 - View the processed radiograph on a film viewer with appropriate brightness.
 - Evaluate the radiograph for image quality, ensuring the required IQI sensitivity is visible.

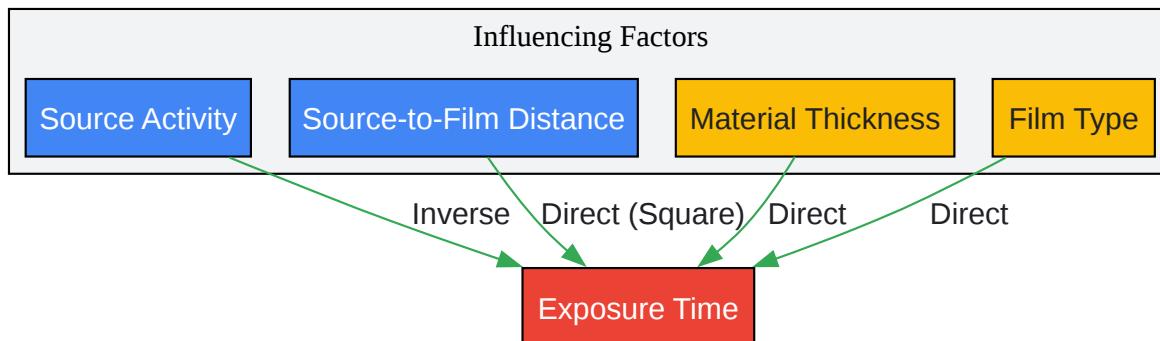
- Inspect the image for any discontinuities or defects within the component.
- Document the findings in a detailed report.

Mandatory Visualizations


Ytterbium-169 Production and Decay Pathway

[Click to download full resolution via product page](#)

Caption: Production and decay of **Ytterbium-169**.


Industrial Radiography Workflow with Ytterbium-169

[Click to download full resolution via product page](#)

Caption: General workflow for industrial radiography.

Logical Relationship of Exposure Parameters

[Click to download full resolution via product page](#)

Caption: Factors influencing radiographic exposure time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atslab.com [atslab.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Ytterbium (Yb-169) – sealed source – Narodowe Centrum Badań Jądrowych Ośrodek Radioizotopów – POLATOM [polatom.pl]
- 4. qsa-global.com [qsa-global.com]
- 5. gilligans.co.uk [gilligans.co.uk]
- 6. Radiography - TWI [twi-global.com]
- 7. fidgeon.co.uk [fidgeon.co.uk]
- 8. NDT Radio [ndtradio.com]
- 9. RT ToolBox - Apps on Google Play [play.google.com]
- 10. rtfipro.com [rtfipro.com]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- To cite this document: BenchChem. [Ytterbium-169 in Industrial Radiography: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083583#ytterbium-169-applications-in-industrial-radiography\]](https://www.benchchem.com/product/b083583#ytterbium-169-applications-in-industrial-radiography)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com